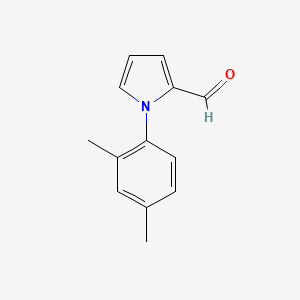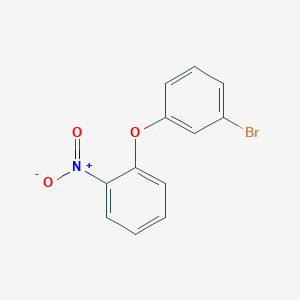
1-(3-Bromophenoxy)-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Bromophenoxy)-2-nitrobenzene” is an organic compound that likely contains a bromophenoxy group attached to a nitrobenzene group. This suggests that it might have properties similar to other bromophenoxy and nitrobenzene compounds .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromophenoxy)-2-nitrobenzene” would likely involve a benzene ring substituted with a nitro group and a bromophenoxy group . This structure could potentially be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromophenoxy)-2-nitrobenzene” would likely be similar to those of other bromophenoxy and nitrobenzene compounds. For example, it might be expected to have a relatively high molecular weight and to be fairly dense .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Methods : Research on the synthesis of similar compounds, such as 1-(2-Bromoethoxy)-4-nitrobenzene, highlights the importance of nitroaromatic compounds as intermediates in the production of pharmaceuticals and other chemicals. These synthesis methods often involve reactions like the Williamson ether synthesis, indicating potential routes for synthesizing related compounds (Zhai Guang-xin, 2006).
Photophysics and Photochemistry
- Complex Photophysics : Studies on nitrobenzene, the core structure in "1-(3-Bromophenoxy)-2-nitrobenzene," reveal complex photophysics and photochemistry, with insights into decay paths and fluorescence properties. This research could provide a foundation for understanding the light-induced behavior of bromophenoxy nitrobenzene derivatives (A. Giussani & G. Worth, 2017).
Electrochemical Properties
- Electrochemical Degradation : Electrochemical studies on nitrobenzene compounds, including the effects of various catalysts on degradation processes, can inform environmental remediation efforts and elucidate the electrochemical behavior of bromophenoxy derivatives (E. Brillas et al., 2004).
Applications in Material Science
- Polymer Solar Cells : The addition of nitroaromatic compounds to polymer solar cells has been shown to improve device performance by enhancing excitonic dissociation and reducing recombination. This suggests potential applications for "1-(3-Bromophenoxy)-2-nitrobenzene" in the field of photovoltaics (G. Fu et al., 2015).
Advanced Materials
- Hyperbranched Polymers : The self-condensation of related phenolic compounds has been used to synthesize hyperbranched polymers with high molecular weight, pointing to potential uses of "1-(3-Bromophenoxy)-2-nitrobenzene" in creating advanced polymeric materials (K. Uhrich et al., 1992).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3-bromophenoxy)-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)14(15)16/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXUGZBQORRGHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428926 |
Source


|
| Record name | 1-(3-bromophenoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenoxy)-2-nitrobenzene | |
CAS RN |
883106-34-1 |
Source


|
| Record name | 1-(3-Bromophenoxy)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883106-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-bromophenoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

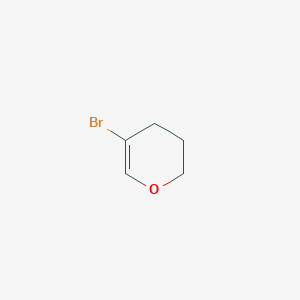
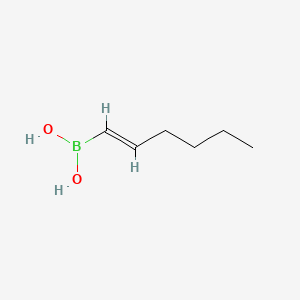




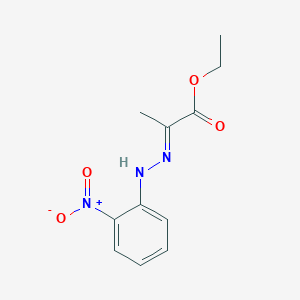
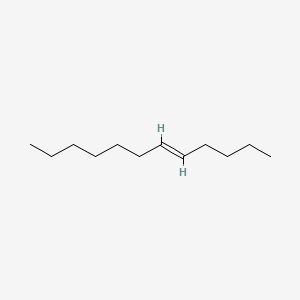



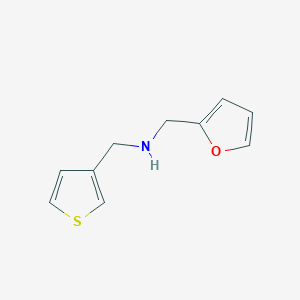
![1-[2-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B1336161.png)
